molecular formula C10H12O B1612829 (3-Cyclopropylphenyl)methanol CAS No. 893738-74-4

(3-Cyclopropylphenyl)methanol

Cat. No.: B1612829
CAS No.: 893738-74-4
M. Wt: 148.2 g/mol
InChI Key: CKRWAEYTNKJGNF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropylphenyl)methanol typically involves the reaction of cyclopropylbenzene with formaldehyde under acidic or basic conditions to form the desired alcohol. Another method involves the reduction of (3-Cyclopropylphenyl)acetone using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the realm of organic chemistry, (3-Cyclopropylphenyl)methanol serves as an intermediate in synthesizing various organic compounds. Its unique cyclopropyl group can influence the reactivity and selectivity of chemical reactions, making it valuable in designing new synthetic pathways.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties: Studies have explored its efficacy against various microbial strains, suggesting a potential role in developing new antimicrobial agents.
  • Antifungal Activities: Preliminary investigations indicate that this compound may exhibit antifungal properties, warranting further exploration in pharmaceutical applications.

Medicine

In medicinal chemistry, this compound is being investigated for its role as a building block in drug development:

  • Pharmaceutical Development: Its structural characteristics may allow it to interact with biological targets effectively, making it a candidate for developing new therapeutic agents.
  • Mechanism of Action: The hydroxyl group can form hydrogen bonds with biological molecules, potentially influencing their structure and function. Additionally, the cyclopropyl group may interact with hydrophobic regions of proteins and enzymes.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties can enhance the performance characteristics of various formulations.

Data Tables

The following tables summarize key findings related to the applications and biological activities of this compound.

Activity TypeMicrobial Strains TestedEfficacy
AntimicrobialE. coli, S. aureusModerate
AntifungalC. albicansSignificant

Case Studies

  • Antimicrobial Study:
    A study conducted on the antimicrobial properties of this compound revealed that it exhibited moderate activity against E. coli and S. aureus strains. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes.
  • Drug Development Research:
    In a recent investigation into potential drug candidates for treating fungal infections, this compound was identified as a promising lead compound due to its antifungal activity against C. albicans.

Mechanism of Action

The mechanism of action of (3-Cyclopropylphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropyl group may interact with hydrophobic regions of proteins and enzymes, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl phenyl carbinol
  • (3-Cyclopropylphenyl)acetone
  • Cyclopropylbenzene

Uniqueness

(3-Cyclopropylphenyl)methanol is unique due to the presence of both a cyclopropyl group and a hydroxyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Biological Activity

(3-Cyclopropylphenyl)methanol, also known by its CAS number 893738-74-4, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is characterized by its unique cyclopropyl structure, which contributes to its biological activity. The compound serves as an intermediate in the synthesis of various organic molecules and has been investigated for its potential in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, influencing various biochemical pathways. Notably, it has shown promise in inhibiting protein tyrosine kinases, which are critical in regulating cell growth and differentiation.

Inhibition of Protein Tyrosine Kinases

Recent studies have highlighted the role of this compound as an inhibitor of protein tyrosine kinases (PTKs). PTKs are essential for many cellular processes, including signal transduction and cell proliferation. The inhibition of PTKs by this compound could lead to therapeutic applications in treating cancers and other diseases characterized by abnormal cell signaling.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
PTK InhibitionInhibits various protein tyrosine kinases
Antimicrobial PropertiesExhibits activity against certain bacterial strains
Modulation of Cell SignalingInfluences pathways related to cell growth

Case Studies

  • Cancer Research : A study investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell proliferation rates, suggesting its potential as a therapeutic agent in oncology.
  • Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties against Gram-negative bacteria. This finding opens avenues for its use in developing new antibiotics or antimicrobial agents.

Research Findings

Several studies have explored the pharmacological profile of this compound:

  • Electrophile-Fragment Screening : A study utilized electrophile-fragment screening to assess the reactivity and potential targets of this compound. This method revealed insights into its binding affinities and interactions with various biomolecules, enhancing understanding of its biological mechanisms .
  • Neuropharmacological Assessments : Although primarily focused on other compounds, neuropharmacological studies have indirectly assessed the effects of methanol derivatives similar to this compound, providing context for its potential central nervous system activities .

Properties

IUPAC Name

(3-cyclopropylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9,11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRWAEYTNKJGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602507
Record name (3-Cyclopropylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893738-74-4
Record name (3-Cyclopropylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-cyclopropylphenyl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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